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Introduction

Patamostat, also known as Upamostat (RHB-107), is an orally administered, first-in-class
serine protease inhibitor.[1] It is a prodrug that is converted in the body to its active metabolite,
WX-UKL1.[2][3][4] Originally developed for oncological indications, its mechanism of action has
garnered significant interest for its potential application in the treatment of COVID-19.[1][3] As a
host-directed therapy, it targets human cellular factors required for viral entry, a strategy that
may minimize the likelihood of resistance due to viral mutations in the spike protein.[1] This
document provides a comprehensive technical overview of the research on Patamostat for
COVID-19, summarizing key experimental data and methodologies.

Mechanism of Action: Inhibiting Viral Entry

The entry of SARS-CoV-2 into host cells is a critical first step for infection. This process is
primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting
enzyme 2 (ACE2) receptor on the host cell surface.[5][6][7] For the virus to fuse with the cell
membrane, the S protein must be cleaved at two sites, S1/S2 and S2', a process known as
priming.[6][8]

In respiratory epithelial cells, this priming is predominantly carried out by the host
transmembrane serine protease 2 (TMPRSS2).[5][6][7][9] Upamostat acts as a potent inhibitor
of TMPRSS2 and related trypsin-like serine proteases.[3][10] By blocking the enzymatic activity
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of TMPRSS2, the active metabolite WX-UK1 prevents the cleavage of the SARS-CoV-2 spike
protein, thereby inhibiting viral fusion and entry into the host cell.[2] In addition to TMPRSS2,
research suggests that other proteases like cathepsin-L may also play a role in viral entry,
particularly for certain variants, and Upamostat may also act via this pathway.[2][7]

Caption: SARS-CoV-2 entry pathway and Upamostat's mechanism of action.

Preclinical In Vitro Research

In vitro studies have been crucial in demonstrating the antiviral potential of Upamostat against
SARS-CoV-2. These experiments have shown that Upamostat can inhibit viral replication at
non-toxic concentrations.[10][11]

Key Experimental Findings

Two primary in vitro systems have been used to evaluate Upamostat's efficacy:

e Vesicular Stomatitis Virus (VSV) Pseudoparticle Assay: In this system, VSV particles are
engineered to express the SARS-CoV-2 spike protein on their surface. Upamostat
demonstrated moderate inhibitory activity against the entry of these pseudoparticles into
Calu-3 cells, a human lung cancer cell line that expresses TMPRSS2.[10] Interestingly, some
activity was also noted in Vero76 cells, which do not express surface TMPRSS2, suggesting
a potential secondary mechanism of action.[10]

» Human Bronchial Epithelial Cell (HBEC) Model: In a more physiologically relevant
organotypic air-liquid-interface (ALI) culture of primary human bronchial epithelial cells,
Upamostat showed strong inhibition of SARS-CoV-2 viral replication.[1][10]

At equivalent concentrations, the virus inhibitory effect of Upamostat was reported to be
somewhat greater than that of camostat, another serine protease inhibitor investigated for
COVID-19.[10]

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9762116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9762116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7239585/
https://cdn.clinicaltrials.gov/large-docs/37/NCT04723537/Prot_000.pdf
https://www.tandfonline.com/doi/pdf/10.1080/13543784.2023.2284385
https://cdn.clinicaltrials.gov/large-docs/37/NCT04723537/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/37/NCT04723537/Prot_000.pdf
https://www.ivanhoe.com/medical-breakthroughs/upamostat-pop-a-pill-to-keep-covid-symptoms-at-bay/
https://cdn.clinicaltrials.gov/large-docs/37/NCT04723537/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/37/NCT04723537/Prot_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Study System Cell Type Virus System Key Finding Reference
) Moderate
Pseudovirus Calu-3 VSVpp+SARS-2- o
inhibitory activity [10]
Entry Assay (TMPRSS2+) S
observed.
Moderate activity
Pseudovirus Vero76 VSVpp+SARS-2-  still noted, unlike [10]
Entry Assay (TMPRSS2-) S camostat which
was inactive.
Strong inhibition
Organotypic ) of viral
Primary HBEC SARS-CoV-2 o [1][10]
Culture replication
demonstrated.
Virus inhibitory
Comparative VSVpp+SARS-2-  effect somewhat
Calu-3 [10]
Study S greater than

camostat.

Experimental Protocols

Protocol 1: VSV Pseudoparticle Neutralization Assay

o Cell Seeding: Calu-3 or Vero76 cells are seeded into 96-well plates and cultured to form a

confluent monolayer.

o Compound Preparation: Upamostat is serially diluted in cell culture medium to achieve a

range of desired concentrations.

e Pre-incubation: The cell monolayers are pre-incubated with the diluted Upamostat or a

vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) at 37°C.

« Infection: The medium containing the drug is removed, and cells are infected with a

predetermined titer of VSV pseudoparticles expressing the SARS-CoV-2 spike protein.

 Incubation: The infection is allowed to proceed for a period of 20-24 hours at 37°C.
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+ Readout: Viral entry is quantified by measuring the expression of a reporter gene (e.g.,
luciferase or GFP) encoded by the VSV genome. A reduction in reporter signal relative to the

vehicle control indicates inhibition.

+ Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the
dose-response data to a nonlinear regression curve.
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Caption: Workflow for an in vitro pseudovirus neutralization assay.

Clinical Research: Phase 2/3 Outpatient Study
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Upamostat has been evaluated in a two-part, multicenter, Phase 2/3, randomized, double-blind,
placebo-controlled study in adult outpatients with symptomatic COVID-19 who did not require
hospitalization (NCT04723537).[10][12][13]

Key Clinical Findings

The pilot Phase 2 portion of the study met its primary objective of demonstrating safety and
tolerability.[2] While not powered for definitive efficacy, the results showed promising trends.[14]

» Hospitalization: No patients treated with Upamostat were hospitalized for worsening COVID-
19, compared to a 15% hospitalization rate in the placebo group (P=0.03).[2][14][15]

o Symptom Progression: The development of new severe symptoms was significantly lower in
the combined Upamostat groups (2.4%) compared to the placebo group (20%) (P=0.036).[2]
[15]

e Symptom Recovery: The median time to sustained recovery from severe symptoms was
shorter in the Upamostat groups (4 days for 200 mg, 3 days for 400 mg) compared to the
placebo group (8 days).[2][15]

o Biomarkers: Mean D-dimer levels, which are often elevated in COVID-19, decreased in
patients receiving Upamostat (38% reduction in the 200 mg group and 48% in the 400 mg
group), while remaining constant in the placebo group.[2][15]

Quantitative Data Summary
Table 1: Patient Demographics and Study Design (Phase 2 Pilot)

Characteristic Placebo Upamostat 200 mg Upamostat 400 mg
Number of Patients 20 20 21

Median Age 49 (overall) 49 (overall) 49 (overall)

Male 44% (overall) 44% (overall) 44% (overall)
High-Risk Factors 59% (overall) 59% (overall) 59% (overall)
Treatment Duration 14 days 14 days 14 days
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Data from Plasse et al., 2023 and associated press releases.[2][14][15][16]

Table 2: Key Efficacy Outcomes (Phase 2 Pilot)

P-value
Upamostat 200 Upamostat 400 (Combined
Outcome Placebo (n=20)
mg (n=20) mg (n=21) Upamostat vs
Placebo)
Hospitalization
3 (15%) 0 (0%) 0 (0%) 0.03
for COVID-19
Development of
New Severe 4 (20%) 1 (5%) 0 (0%) 0.036
Symptoms
Median Time to
Severe Symptom 8 days 4 days 3 days Not Reported
Recovery
Mean Change in
Constant -38% -48% Not Reported

D-dimer Level

Data from Plasse et al., 2023.[2][15]

Clinical Trial Protocol (Phase 2/3, NCT04723537)

» Patient Population: Adult patients (=18 years) with symptomatic, diagnostically confirmed
(RT-PCR or antigen test) COVID-19.[12][13] Symptom onset or positive test must be within 5
days of randomization.[12][13] Patients must not require hospitalization at the time of
enrolliment.[12]

o Study Design: A two-part, randomized, double-blind, placebo-controlled, parallel-group study.
[10][12]

o Part A (Dose Selection): 61 patients were randomized 1:1:1 to receive Upamostat 200 mg,
Upamostat 400 mg, or a matching placebo daily for 14 days.[2][13][15]
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o Part B (Pivotal Study): Based on Part A results, a dose is selected for a larger cohort,
randomized 3:2 to active drug vs. placebo.[12][13]

Intervention: Oral Upamostat (200 mg or 400 mg) or placebo, taken once daily for 14 days.
[13][15]

Data Collection: Patients complete daily symptom questionnaires via a smartphone app for
28 days, followed by thrice-weekly questionnaires for an additional 4 weeks.[15][16] They are
provided with devices to monitor vital signs. Follow-up visits (in-person or via home nurse)
occur at weeks 2, 4, and 8 for physical exams, nasal swabs for PCR, and blood collection for
safety labs and disease markers.[12][13]

Primary Endpoint:
o Part A: Safety, tolerability, and dose selection for Part B.[10]
o Part B: Time to sustained recovery from symptomatic illness.[10]

Secondary Endpoints: Incidence of hospitalization or death, time to symptom resolution, and
changes in biomarkers.[10]
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Caption: Workflow for the Phase 2 portion of the Upamostat clinical trial.

Pharmacokinetics and Safety

Pharmacokinetics: Upamostat is an orally bioavailable prodrug.[3][11] After absorption, it is
converted to its active form, WX-UKZ1.[4] Pharmacokinetic studies in rats showed a terminal
half-life of 0.5 hours for Upamostat itself, with a volume of distribution of 2.0 L/kg and clearance
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of about 2.7 L/h/kg following intravenous injection.[17] Clinical pharmacokinetic analysis in
cancer patients revealed a dose-related increase in exposure to both Upamostat and WX-UK1
from 100 mg to 400 mg doses.[4] Tissue analyses have shown that substantial levels of WX-
UK1 are present for at least 3 days after oral dosing.[2]

Safety and Tolerability: Across multiple clinical trials, including studies in cancer patients and
the COVID-19 trial, Upamostat has been shown to be well-tolerated with a favorable safety
profile.[3][10][11] In the COVID-19 pilot study, only one patient (in the 400 mg group) reported a
drug-related adverse event, which was a mild skin rash, and no patients discontinued the study
due to a drug-related adverse event.[15] A dose-dependent increase in the incidence of minor
elevations in INR or PTT was noted, though no clinical bleeding events were observed.[2][11]

Conclusion

Patamostat (Upamostat) is a promising oral, host-directed antiviral candidate for the outpatient
treatment of COVID-19. Its mechanism of inhibiting the serine protease TMPRSS2 directly
interferes with a crucial step in the SARS-CoV-2 lifecycle. Preclinical in vitro data demonstrated
its ability to inhibit viral replication, and a pilot Phase 2 clinical trial provided encouraging
signals of efficacy in reducing hospitalizations and the progression to severe symptoms in
outpatients, coupled with a favorable safety profile. These findings strongly support further
investigation in larger, pivotal trials to definitively establish its role in the management of early-
stage COVID-19.[2]
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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